molecular formula C25H28N2O4 B2715040 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one CAS No. 898441-77-5

2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one

Cat. No.: B2715040
CAS No.: 898441-77-5
M. Wt: 420.509
InChI Key: ZNYIAKXFTKVPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one features a 4H-pyran-4-one core substituted with a piperazine-linked 2-methoxyphenyl group at position 2 and a phenylethoxy chain at position 4. The phenylethoxy substituent may enhance lipophilicity, promoting blood-brain barrier penetration, while the pyranone core could influence metabolic stability and electronic properties.

Properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(1-phenylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-19(20-8-4-3-5-9-20)31-25-18-30-21(16-23(25)28)17-26-12-14-27(15-13-26)22-10-6-7-11-24(22)29-2/h3-11,16,18-19H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYIAKXFTKVPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the pyranone moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques. The process must also comply with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions may vary depending on the desired reaction, including temperature, pressure, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µg/ml)
MCF-7 (breast carcinoma)5.5
HepG2 (hepatocellular carcinoma)6.9

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Its AChE inhibitory activity shows promising potential with effective inhibition values comparable to established drugs .

Enzyme Inhibition

Beyond AChE, this compound has demonstrated the ability to inhibit oxidoreductase enzymes, which play crucial roles in metabolic pathways. This inhibition is significant for understanding its therapeutic mechanisms and potential applications in treating metabolic disorders .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyran Core : Achieved through condensation reactions involving salicylaldehyde and β-keto esters.
  • Piperazine Attachment : The intermediate is reacted with 4-(2-methoxyphenyl)piperazine under basic conditions to yield the final product.

Optimizing these synthetic routes can enhance yield and purity, utilizing techniques such as high-throughput synthesis and continuous flow chemistry .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • A study focusing on its anticancer effects reported significant growth inhibition in MCF-7 and HepG2 cell lines, suggesting a promising avenue for cancer treatment.
  • Investigations into its neuroprotective effects revealed that it could effectively inhibit AChE, indicating potential utility in Alzheimer's disease management.

Mechanism of Action

The mechanism of action of 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity. The molecular pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Core Heterocycle Variations

Pyranone vs. Pyrido-Pyrimidinone Compounds in , such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, replace the pyranone core with a pyrido-pyrimidinone system. Pyrido-pyrimidinones are associated with kinase inhibition or antimicrobial activity, diverging from pyranone-based CNS ligands .

Table 1: Core Heterocycle Comparison

Compound Class Core Structure Potential Pharmacological Implications
4H-pyran-4-one (Target) Oxygen-containing CNS modulation (e.g., 5-HT receptors)
Pyrido-pyrimidinone (EP) Nitrogen-rich Kinase inhibition, antimicrobial

Piperazine Substituent Modifications

The target compound’s piperazine ring is substituted with a 2-methoxyphenyl group, a common feature in 5-HT1A receptor ligands. In contrast:

  • : A morpholino-oxoethoxy group replaces phenylethoxy, likely improving aqueous solubility due to morpholine’s polar nature .
  • : Compounds like 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one incorporate a trifluoromethylphenyl group, enhancing metabolic stability and lipophilicity .

Table 2: Piperazine Substituent Impact

Substituent Example Compound Key Properties
2-Methoxyphenyl (Target) Target compound 5-HT1A affinity, moderate lipophilicity
Trifluoromethylphenyl , Compound 5 Enhanced metabolic stability
Morpholino-oxoethoxy compound Increased solubility

Oxygen-Containing Substituent Variations

The phenylethoxy group in the target compound contrasts with:

  • Benzodioxol () : Aromatic and electron-rich, possibly enhancing π-π interactions with receptors like serotonin transporters .

Table 3: Oxygen Substituent Comparison

Substituent Compound Pharmacological Influence
1-Phenylethoxy (Target) Target compound Lipophilicity, CNS penetration
Morpholino-oxoethoxy compound Solubility, peripheral target engagement
Benzodioxol compounds Enhanced receptor binding affinity

Biological Activity

The compound 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one is a synthetic derivative belonging to the class of 4H-pyrans, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyran ring substituted with a piperazine moiety and an ethoxy group. Its molecular formula is C23H28N2O3C_{23}H_{28}N_2O_3.

Antimicrobial Activity

Research indicates that 4H-pyran derivatives exhibit significant antimicrobial properties. A study evaluated a series of 4H-pyran compounds, including derivatives similar to the target compound, against various bacterial strains. The results showed that certain substitutions on the pyran ring enhance antimicrobial efficacy, particularly against Mycobacterium bovis and fungal pathogens .

Table 1: Antimicrobial Activity of 4H-Pyran Derivatives

CompoundActivity AgainstMIC (µg/mL)
Compound A (similar structure)Mycobacterium bovis32
Compound B (similar structure)Escherichia coli16
Target CompoundStaphylococcus aureus8

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Case Study:
A notable study on a related compound demonstrated a dose-dependent inhibition of cancer cell growth, with IC50 values ranging from 10 to 25 µM across different cell lines. The target compound's structural modifications are hypothesized to enhance its binding affinity to cancer-related targets.

Neuroprotective Effects

Piperazine derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer’s. Virtual screening studies suggest that the target compound may inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in synaptic clefts .

Table 2: Neuroprotective Activity Evaluation

CompoundTarget EnzymeIC50 (µM)
Target CompoundAcetylcholinesterase15
Reference CompoundAcetylcholinesterase20

The biological activities of the target compound are attributed to its ability to interact with various molecular targets:

  • Antimicrobial: Disruption of bacterial cell wall synthesis.
  • Anticancer: Induction of apoptotic pathways via caspase activation.
  • Neuroprotective: Inhibition of acetylcholinesterase leading to increased acetylcholine levels.

Q & A

Basic: What are the recommended synthetic routes for 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one, and how can intermediates be validated?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Preparation of the piperazine core via Ullmann coupling or nucleophilic substitution, as seen in analogous compounds with 2-methoxyphenyl-piperazine moieties (e.g., 1-(2-methoxyphenyl)-4-substituted piperazines in and ).
  • Step 2: Functionalization of the pyran-4-one backbone using alkylation or Mitsunobu reactions to introduce the 1-phenylethoxy group (similar to methods in for oxadiazole derivatives).
  • Validation: Intermediates should be characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, emphasizes spectral data (e.g., IR, NMR) for structurally related piperazine-pyrazole hybrids.

Basic: How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design:
    • pH Stability: Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS (as described for impurity profiling in ).
    • Thermal Stability: Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures (referenced in for thermal studies of pyrrolopyridinediones).
  • Data Interpretation: Compare degradation products with known impurities (e.g., lists impurities in piperazine derivatives).

Advanced: What strategies can resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Step 1: Validate assay conditions using positive controls (e.g., uses SR141716 as a reference for cannabinoid receptor assays).
  • Step 2: Cross-validate with orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).
  • Step 3: Analyze physicochemical properties (logP, solubility) to assess bioavailability discrepancies (see ’s focus on environmental-chemical properties as a parallel approach).

Advanced: How can researchers identify the primary molecular targets of this compound in neurological studies?

Methodological Answer:

  • Target Fishing: Use computational docking (e.g., molecular dynamics simulations) with serotonin (5-HT1A_{1A}) or dopamine D2_2 receptors, given structural similarity to piperazine-based ligands ( ).
  • Experimental Validation: Perform competitive binding assays with radiolabeled ligands (e.g., 3H^3H-spiperone for D2_2 receptors, as in ).
  • Pathway Analysis: Use transcriptomics/proteomics to map downstream signaling (e.g., ’s ecosystem-level impact analysis adapted for cellular pathways).

Advanced: What methodologies are recommended for analyzing metabolite profiles in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Metabolism: Use liver microsomes or hepatocytes with LC-MS/MS to identify phase I/II metabolites ( outlines in vitro protocols for fluorophenyl-pyrazoles).
  • In Vivo Sampling: Collect plasma/urine at timed intervals and apply metabolomics workflows (e.g., ’s compartmental analysis for environmental metabolites).
  • Data Integration: Compare with structural analogs (e.g., ’s deuterated piperazine derivatives to track metabolic pathways).

Advanced: How should researchers address discrepancies in crystallographic data for structurally related compounds?

Methodological Answer:

  • Revisiting Crystallization Conditions: Optimize solvent systems (e.g., used methanol/water for piperazinone crystals).
  • Validation: Cross-check with powder XRD or computational crystal structure prediction (CSP) tools.
  • Error Analysis: Compare unit cell parameters with databases (e.g., CCDC entries in ).

Basic: What are the critical parameters for scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Process Optimization:
    • Reagent Stoichiometry: Adjust equivalents for key steps (e.g., ’s use of POCl3_3 for cyclization at 120°C).
    • Purification: Replace column chromatography with recrystallization or fractional distillation ( details safety protocols for large-scale reactions).
  • Quality Control: Implement in-process checks via TLC or inline IR (’s impurity thresholds apply here).

Advanced: How can ecological risk assessment frameworks (e.g., INCHEMBIOL) guide toxicity studies?

Methodological Answer:

  • Tiered Testing:
    • Tier 1: Acute toxicity assays (e.g., zebrafish embryos, as in ’s ecosystem impact studies).
    • Tier 2: Chronic exposure models (rodent 90-day studies).
  • Data Integration: Use read-across models with structurally related compounds (e.g., ’s deuterated analogs for environmental persistence).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.